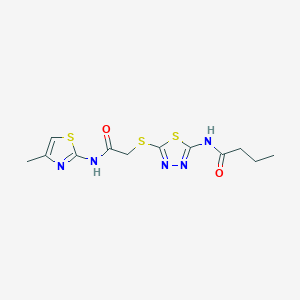

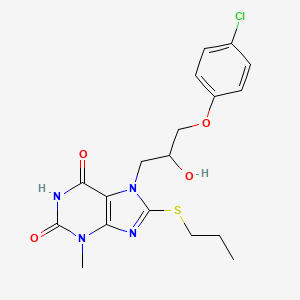

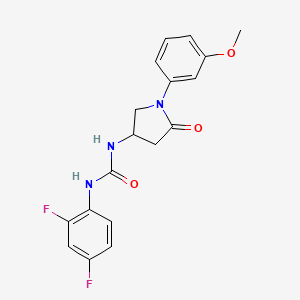

4-(Hydroxymethyl)furan-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis of 2-Sulfonylbenzo[b]furans

4-(Hydroxymethyl)furan-2-sulfonamide serves as a precursor in the synthesis of 2-sulfonylbenzo[b]furans, a compound class of interest in organic chemistry for their potential use in materials science and as pharmacophores in drug development. The copper/silver-mediated cascade reactions from trans-2-hydroxycinnamic acids and sodium sulfinates, facilitated by 4-(Hydroxymethyl)furan-2-sulfonamide, allow for efficient construction of these molecules under mild conditions, showcasing a novel synthetic route that expands the toolbox for chemists designing complex molecules (Li & Liu, 2014).

Environmental Degradation Studies

Research on the environmental degradation of sulfonamides, including studies on their oxidative cleavage under acidic conditions, often utilizes structurally related compounds like 4-(Hydroxymethyl)furan-2-sulfonamide for comparative analysis. These studies are critical for understanding the fate of sulfonamide antibiotics in the environment and for developing strategies to mitigate their impact on antibiotic resistance. For instance, sulfonated graphene oxide has been investigated for its effectiveness in catalyzing the conversion of related furanic compounds into biofuels, indicating the potential for remediation and conversion technologies (Antunes et al., 2014).

Inhibitor Design and Drug Development

Derivatives of 4-(Hydroxymethyl)furan-2-sulfonamide have been explored as inhibitors for enzymes like carbonic anhydrase, which play significant roles in various physiological processes. These studies contribute to the development of new therapeutic agents by identifying compounds with potential inhibitory effects on target enzymes, demonstrating the importance of furan sulfonamides in drug discovery and medicinal chemistry (Gündüzalp et al., 2016).

Corrosion Inhibition

The application of 4-(Hydroxymethyl)furan-2-sulfonamide derivatives in the field of corrosion science highlights its versatility. For example, its derivatives have been tested as corrosion inhibitors for metals in acidic environments, showcasing their potential in protecting industrial equipment and infrastructure from degradation (Sappani & Karthikeyan, 2014).

Direcciones Futuras

Furan derivatives, including 4-(Hydroxymethyl)furan-2-sulfonamide, have potential applications in the synthesis of bio-based materials . The synthesis of functional HMF derivatives from commercially-available furfural derivatives provides a new way to transform condensed furanics to value-added hydrocarbon fuels .

Propiedades

IUPAC Name |

4-(hydroxymethyl)furan-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO4S/c6-11(8,9)5-1-4(2-7)3-10-5/h1,3,7H,2H2,(H2,6,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXJIRFLONQEFRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=C1CO)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Hydroxymethyl)furan-2-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]pentanoic acid](/img/structure/B2385647.png)

![7-Methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B2385648.png)

![2-[(3-bromobenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2385653.png)

![ethyl 2-(2-((1-propyl-1H-indol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2385654.png)

![2-[4-chloro-2-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B2385660.png)

![3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzoic acid](/img/structure/B2385667.png)